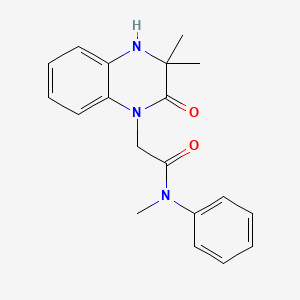![molecular formula C19H14N2O3S B4631406 N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4631406.png)
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide
Descripción general
Descripción
This compound falls within the category of synthetic organic compounds that have drawn interest for their potential applications in pharmaceuticals and materials science. The compound's structure suggests it could have unique interactions due to the presence of benzoxazole and thiophene moieties, which are common in drugs and materials with specific electronic or biological properties.
Synthesis Analysis
Synthesis of complex organic compounds like this typically involves multi-step reactions, starting from simpler aromatic compounds. Techniques such as the Suzuki-Miyaura coupling or Claisen condensation might be employed, depending on the specific functional groups present in the precursor materials (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography or NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms, molecular conformation, and the presence of specific functional groups (Şahin et al., 2011).
Chemical Reactions and Properties
The benzoxazole and thiophene rings in the compound likely participate in various chemical reactions, such as electrophilic substitution or nucleophilic addition, depending on the reaction conditions and the presence of activating or deactivating groups. The compound's reactivity can also be influenced by the methoxy and carboxamide groups, which can affect electron density and polarity (Demir et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, depend on the compound's molecular structure. The presence of heteroatoms and functional groups can significantly influence these properties, affecting its behavior in different solvents or conditions (Sharma et al., 2016).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards other chemicals are crucial for understanding the compound's potential applications and safety. Studies often involve exploring the compound's behavior in different chemical environments, its stability, and its interactions with metals or other organic compounds (Mudududdla et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Structural Innovation
The synthesis of benzoxazole and thiophene derivatives involves novel methods to create compounds with potential applications in medicinal chemistry and materials science. For instance, Sauter and Dzerovicz (1970) developed a method for synthesizing amides and esters from 2-phenyl-5-methoxy-benzo[b]thiophene-3-carboxylic acid derivatives through ring closure reactions, showcasing the structural diversity and synthetic accessibility of these compounds (Sauter & Dzerovicz, 1970). Similarly, Wu et al. (2014) presented a copper-catalyzed method for efficient benzoxazole synthesis, indicating the versatility of these structures for further functionalization and application in various fields (Wu et al., 2014).
Biological Activity and Potential Applications
The biological activities of benzoxazole and thiophene derivatives have been extensively studied, with several compounds showing promising results as antimicrobial, anti-inflammatory, and anticancer agents. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020). Additionally, Kamal et al. (2011) developed benzothiadiazinyl hydrazinecarboxamides with anticancer activities, further supporting the medicinal relevance of these structural motifs (Kamal et al., 2011).
Material Science and Electrochemical Properties
In material science, the electrochemical and spectroelectrochemical properties of benzoxazole and thiophene derivatives have been explored for their potential use in electronic devices and sensors. Yigit et al. (2014) investigated the electrochromic properties of polythiophene derivatives, demonstrating their utility in developing responsive materials with potential applications in smart windows and displays (Yigit et al., 2014).
Propiedades
IUPAC Name |
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-7-8-16-15(11-14)21-19(24-16)12-4-2-5-13(10-12)20-18(22)17-6-3-9-25-17/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYIGMSFLSUEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)


![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4631347.png)
![3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B4631348.png)
![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4631377.png)
![N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4631378.png)


![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4631398.png)
![methyl 4-ethyl-5-methyl-2-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4631410.png)
![N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide](/img/structure/B4631418.png)